molecular formula C8H13NS B091248 2-tert-Butyl-4-methyl-1,3-thiazole CAS No. 15679-14-8

2-tert-Butyl-4-methyl-1,3-thiazole

Cat. No.: B091248
CAS No.: 15679-14-8
M. Wt: 155.26 g/mol
InChI Key: DPLNOHLYSPQOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-methyl-1,3-thiazole (CAS 15679-14-8) is a high-purity heterocyclic compound with the molecular formula C 8 H 13 NS and a molecular weight of 155.26 g/mol . This compound features a thiazole core—a five-membered aromatic ring containing sulfur and nitrogen atoms—substituted with a bulky tert-butyl group at position 2 and a methyl group at position 4 . The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs across various therapeutic areas, including antimicrobial, antifungal, antiparkinsonian, and anticancer treatments . The specific substitution pattern on this compound confers significant steric bulk and lipophilicity, which are key parameters for enhancing metabolic stability and membrane permeability in biological systems . Research into structurally similar tert-butyl-substituted thiazoles indicates potential for antifungal and antiviral activities, as the lipophilic tert-butyl group can enhance membrane penetration and target binding . Furthermore, thiazole derivatives are recognized for their role in combating multidrug resistance in cancer, with some analogues acting as potent inhibitors of efflux pumps like P-glycoprotein (P-gp) . As a versatile synthetic intermediate, this compound is a valuable building block for the synthesis of more complex molecules in drug discovery and development programs. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-tert-butyl-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6-5-10-7(9-6)8(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLNOHLYSPQOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343134
Record name 2-tert-Butyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15679-14-8
Record name 2-(1,1-Dimethylethyl)-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15679-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

This section compares 2-tert-Butyl-4-methyl-1,3-thiazole with structurally related thiazoles, focusing on substituent effects, physicochemical properties, and biological activities. Key compounds for comparison include derivatives with variations in alkyl, halogen, and functional group substitutions.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-tert-butyl, 4-methyl C₈H₁₃NS 155.26 High lipophilicity; potential antifungal/antiviral activity
2-Butyl-4-(chloromethyl)-1,3-thiazole 2-butyl, 4-chloromethyl C₈H₁₂ClNS 189.70 Reactive chloromethyl group; synthetic intermediate
4-Ethyl-2-methyl-1,3-thiazole 2-methyl, 4-ethyl C₆H₉NS 127.21 Volatile; used in flavor/fragrance industries
4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride 2-methyl, 4-chloromethyl C₅H₇Cl₂NS 184.09 Hydrochloride salt; improved solubility
2-Amino-4-phenyl-1,3-thiazole 2-amino, 4-phenyl C₉H₈N₂S 176.24 Hydrogen-bonding capability; antimicrobial activity

Key Observations

Electron-donating groups (e.g., methyl, tert-butyl) increase ring electron density, whereas electron-withdrawing substituents (e.g., nitro, chloromethyl) enhance electrophilicity .

Reactivity and Synthetic Utility :

  • Chloromethyl-substituted derivatives (e.g., 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride) are highly reactive, serving as intermediates for further functionalization .
  • In contrast, tert-butyl groups require specialized reagents (e.g., tert-butyl halides) for introduction, often involving cyclocondensation reactions .

Biological Activity: Thiazoles with bulky alkyl groups (e.g., tert-butyl, butyl) exhibit enhanced antifungal and antiviral activities compared to smaller substituents, likely due to improved membrane penetration and target binding . Amino-substituted thiazoles (e.g., 2-amino-4-phenyl-1,3-thiazole) demonstrate superior hydrogen-bonding interactions with enzymes, correlating with antimicrobial efficacy .

Applications :

  • Volatile derivatives like 4-ethyl-2-methyl-1,3-thiazole are utilized in flavor formulations due to low molecular weight and high volatility .
  • Hydrophilic salts (e.g., hydrochlorides) improve aqueous solubility, critical for drug delivery .

Research Findings and Case Studies

Case Study 1: Antifungal Activity of tert-Butyl-Substituted Thiazoles

A phthalimide-thiazole hybrid (2-[4-tert-butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione) demonstrated potent antifungal activity against Candida albicans, attributed to the combined effects of the tert-butyl group (enhanced lipophilicity) and the thiazole-phthalimide scaffold (target binding) .

Case Study 2: Reactivity of Chloromethyl Derivatives

4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride was used to synthesize α-dichlorinated sulfonyl derivatives, which showed antiproliferative effects on HepG2 cells. The chloromethyl group facilitated nucleophilic substitution reactions, enabling rapid derivatization .

Q & A

Q. What are the common synthetic routes for 2-tert-Butyl-4-methyl-1,3-thiazole, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using α-halo ketones or thioureas. For this compound, a Hantzsch thiazole synthesis approach is often employed. Key steps include:
  • Reacting tert-butyl thiourea with α-bromo ketones (e.g., 3-bromo-2-butanone) in ethanol under reflux.
  • Optimizing reaction temperature (70–90°C) and solvent polarity to enhance cyclization efficiency.
  • Purification via column chromatography using hexane/ethyl acetate gradients (3:1 to 1:1) to isolate the product.
    Critical parameters include stoichiometric ratios of reagents, reaction time (6–12 hours), and inert atmosphere (N₂) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR :
  • The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm (9H).
  • The methyl group on the thiazole ring resonates at δ 2.4–2.6 ppm (3H, s).
  • Thiazole protons (C5-H) show signals at δ 7.1–7.3 ppm (1H, s).
  • ¹³C NMR :
  • The tert-butyl carbon is observed at δ 28–30 ppm, with the quaternary carbon at δ 35–37 ppm.
  • Thiazole ring carbons appear between δ 120–160 ppm.
  • IR :
  • Stretching vibrations for C=N (1550–1600 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the thiazole core.
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. What strategies are effective in optimizing the inhibitory activity of this compound derivatives against specific enzyme targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Introduce electron-withdrawing groups (e.g., halogens) at the C4 position to enhance binding to enzyme active sites (e.g., cytochrome P450 or kinases).
  • Modify the tert-butyl group to smaller substituents (e.g., isopropyl) to reduce steric hindrance and improve substrate access .
  • Enzyme Assays :
  • Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) to quantify inhibition constants (Kᵢ).
  • Compare IC₅₀ values across derivatives to identify optimal substituents .

Q. How can computational modeling aid in understanding the structure-activity relationship of this compound in antimicrobial applications?

  • Methodological Answer :
  • Molecular Docking :
  • Simulate binding poses with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp27 in E. coli DHFR) .
  • MD Simulations :
  • Perform 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate ligand-protein complex rigidity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :
  • Meta-Analysis :
  • Compare experimental conditions (e.g., bacterial strains, assay pH, and incubation time) to identify variability sources. For example, discrepancies in antifungal activity may arise from differences in fungal species (e.g., C. albicans vs. A. fumigatus) .
  • Dose-Response Validation :
  • Re-test disputed compounds under standardized protocols (CLSI guidelines) to confirm MIC (Minimum Inhibitory Concentration) values .

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